molecular formula C11H16O3 B1279245 (S)-4-Benzyloxy-1,2-butanediol CAS No. 69985-32-6

(S)-4-Benzyloxy-1,2-butanediol

Cat. No.: B1279245
CAS No.: 69985-32-6
M. Wt: 196.24 g/mol
InChI Key: TVRPDIKPMQUOSL-NSHDSACASA-N
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Description

(S)-4-Benzyloxy-1,2-butanediol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a benzyloxy group attached to the fourth carbon of a butanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyloxy-1,2-butanediol typically involves the following steps:

    Starting Material: The synthesis often begins with (S)-4-hydroxy-1,2-butanediol.

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperatures.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Benzyloxy-1,2-butanediol undergoes various chemical reactions, including:

    Oxidation: The primary hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products:

    Oxidation: (S)-4-Benzyloxybutanal or (S)-4-Benzyloxybutanoic acid.

    Reduction: (S)-4-Benzyloxybutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-4-Benzyloxy-1,2-butanediol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (S)-4-Benzyloxy-1,2-butanediol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and modulating biochemical pathways.

    Pathways Involved: It may participate in metabolic pathways related to the synthesis and degradation of biomolecules, affecting cellular processes and physiological functions.

Comparison with Similar Compounds

(S)-4-Benzyloxy-1,2-butanediol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: (S)-4-Hydroxy-1,2-butanediol, (S)-4-Methoxy-1,2-butanediol, (S)-4-Ethoxy-1,2-butanediol.

    Uniqueness: The presence of the benzyloxy group imparts distinct chemical properties and reactivity, making this compound a valuable intermediate in organic synthesis. Its chiral nature also enhances its utility in the preparation of enantiomerically pure compounds.

Properties

IUPAC Name

(2S)-4-phenylmethoxybutane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c12-8-11(13)6-7-14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRPDIKPMQUOSL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COCC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430770
Record name (S)-4-Benzyloxy-1,2-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69985-32-6
Record name (S)-4-Benzyloxy-1,2-butanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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